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Compound of Interest

Compound Name:
1-(3-Chloromethyl-4-hydroxy-

phenyl)-ethanone

Cat. No.: B141236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloromethyl-4-hydroxyacetophenone is an aromatic ketone that holds significant interest in

the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive

chloromethyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the

synthesis of a variety of more complex molecules. This technical guide provides a

comprehensive overview of the known physical properties of 3-Chloromethyl-4-

hydroxyacetophenone, detailed experimental protocols for their determination, and an

exploration of its potential, yet currently uncharacterized, biological significance.

Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and

development, influencing factors such as reaction kinetics, formulation, and bioavailability. The

available data for 3-Chloromethyl-4-hydroxyacetophenone is summarized below.
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Property Value Source

CAS Number 24085-05-0 [1]

Molecular Formula C₉H₉ClO₂ [1]

Molecular Weight 184.62 g/mol [1]

Melting Point 160 °C (with decomposition) N/A

Boiling Point (Predicted) 363.6 °C at 760 mmHg N/A

Flash Point (Predicted) 173.7 °C N/A

Solubility

Slightly soluble in acetonitrile

and methanol; Sparingly

soluble in DMSO.

N/A

Experimental Protocols
Accurate determination of physical properties is crucial for the validation and application of

chemical compounds. The following sections detail standardized experimental methodologies

for key physical and spectroscopic analyses.

Melting Point Determination
The melting point of a solid is a critical indicator of its purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:
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Sample Preparation: A small amount of finely powdered 3-Chloromethyl-4-

hydroxyacetophenone is introduced into the open end of a capillary tube. The tube is then

gently tapped to pack the sample to a height of 2-3 mm at the sealed end.

Measurement: The capillary tube is placed in the heating block of the melting point

apparatus. The sample is heated at a steady rate (initially rapid to approach the expected

melting point, then slowed to 1-2 °C per minute for precise measurement).

Observation: The temperature at which the first liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting) are

recorded as the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (for liquids or low-melting
solids)
While 3-Chloromethyl-4-hydroxyacetophenone is a solid at room temperature, a general

protocol for determining the boiling point of a liquid is provided for context and for potential

derivatives.

Apparatus:

Small test tube or fusion tube

Capillary tube (sealed at one end)

Thermometer

Heating bath (e.g., oil bath or Thiele tube)

Clamps and stand

Procedure:

Sample Preparation: A small amount of the liquid is placed in the test tube. The capillary tube

is inverted (open end down) and placed inside the test tube.
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Assembly: The test tube is attached to a thermometer, and the assembly is suspended in a

heating bath.

Heating: The bath is heated gently. As the liquid's vapor pressure increases, a stream of

bubbles will emerge from the capillary tube.

Observation: The heat is removed, and the liquid is allowed to cool slowly. The temperature

at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as

the boiling point.

Solubility Assessment
Understanding a compound's solubility is essential for designing reaction conditions and

formulations.

Apparatus:

Small test tubes

Vortex mixer

Graduated pipettes

Procedure:

Solvent Screening: A small, accurately weighed amount of 3-Chloromethyl-4-

hydroxyacetophenone (e.g., 1-5 mg) is placed in a series of test tubes.

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol,

acetone, etc.) is added to each tube.

Mixing: The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2

minutes).

Observation: The samples are visually inspected for dissolution. Solubility can be

qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the

saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC

after filtration.
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Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and

functional groups present in a compound. While specific experimental spectra for 3-

Chloromethyl-4-hydroxyacetophenone are not readily available in public databases, the

following are general protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Protocol for ¹H and ¹³C NMR:

Sample Preparation: A small amount of 3-Chloromethyl-4-hydroxyacetophenone (typically 5-

10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃)

in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

often added.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is

shimmed to ensure homogeneity. The appropriate pulse sequences are used to acquire the

¹H and ¹³C NMR spectra.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid 3-Chloromethyl-4-hydroxyacetophenone is

placed directly onto the ATR crystal.
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Data Acquisition: The ATR accessory is placed in the FTIR spectrometer, and a background

spectrum is collected. The sample is then scanned to obtain the infrared spectrum.

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers,

which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

allowing for the determination of molecular weight and elemental composition.

Protocol (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values.

Potential Biological Significance and Signaling
Pathways
While no specific biological activity or signaling pathway has been definitively attributed to 3-

Chloromethyl-4-hydroxyacetophenone in the available literature, the activities of structurally

related compounds provide a basis for potential areas of investigation.

Derivatives of hydroxyacetophenone have been reported to exhibit a range of biological

activities, including antimicrobial and anti-inflammatory effects. For instance, p-

hydroxyacetophenone has been shown to ameliorate alcohol-induced steatosis and oxidative

stress, potentially through the modulation of the NF-κB signaling pathway.[2] The NF-κB

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7486788/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for

anti-inflammatory drug development.

Given the structural similarities, it is plausible that 3-Chloromethyl-4-hydroxyacetophenone

could also interact with inflammatory pathways. The presence of the electrophilic chloromethyl

group could potentially allow for covalent modification of target proteins, a mechanism of action

for some therapeutic agents.

To explore the biological activity of 3-Chloromethyl-4-hydroxyacetophenone, a logical first step

would be to screen it in a panel of in vitro assays.

3-Chloromethyl-4-hydroxyacetophenone

Antimicrobial Assays
(e.g., MIC, MBC)

Anti-inflammatory Assays
(e.g., NF-κB reporter assay, cytokine release)

Cytotoxicity Assays
(e.g., MTT, LDH)

Hit Identification

Mechanism of Action Studies

Lead Optimization

Click to download full resolution via product page

Caption: A potential workflow for the biological evaluation of 3-Chloromethyl-4-

hydroxyacetophenone.

Conclusion
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3-Chloromethyl-4-hydroxyacetophenone is a chemical compound with established basic

physical properties and significant potential as a synthetic intermediate. While its biological

activity remains to be fully elucidated, the known pharmacology of related compounds suggests

that it may possess interesting anti-inflammatory or other therapeutic properties. The

experimental protocols detailed in this guide provide a framework for the rigorous

characterization of this and similar molecules. Further research, particularly in the areas of

spectroscopic analysis and biological screening, is warranted to fully understand the potential

of 3-Chloromethyl-4-hydroxyacetophenone in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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